molecular formula C10H10Br2N4OS B611711 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

Cat. No.: B611711
M. Wt: 394.09 g/mol
InChI Key: AZLNRGRZOLVWRX-UHFFFAOYSA-N
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Scientific Research Applications

VPC-14449 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the DNA-binding domain of androgen receptors.

    Biology: Helps in understanding the role of androgen receptors in cellular processes.

    Medicine: Potential therapeutic agent for prostate cancer due to its inhibitory effects on androgen receptors.

    Industry: May be used in the development of new drugs targeting androgen receptors.

Mechanism of Action

Target of Action

VPC-14449, also known as 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine or 4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine, is a potent and selective inhibitor of the DNA-binding domain of the androgen receptor . The androgen receptor is a hormone-activated transcription factor that plays a crucial role in the growth of prostate cancer .

Mode of Action

VPC-14449 selectively binds to the DNA-binding domain of the androgen receptor, thereby blocking its activity . It reduces the ability of both the full-length androgen receptor and its variants to interact with chromatin . This interaction is crucial for the androgen receptor to regulate the expression of genes required for tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by VPC-14449 is the androgen receptor signaling pathway. By inhibiting the DNA-binding domain of the androgen receptor, VPC-14449 prevents the receptor from binding to androgen response elements located in the enhancers of target genes . This results in the suppression of androgen receptor-responsive genes, which are essential for the growth of prostate cancer .

Result of Action

VPC-14449 has been shown to suppress cell viability, androgen receptor transcriptional activity, and target gene expression in various model systems . It has also been found to suppress the growth of androgen-sensitive LNCaP tumor xenografts in mice .

Action Environment

The efficacy and stability of VPC-14449 can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the activity of the androgen receptor and, consequently, the effectiveness of VPC-14449. Additionally, genetic variations, such as mutations in the androgen receptor, can also impact the compound’s action

Biochemical Analysis

Biochemical Properties

VPC-14449 plays a crucial role in biochemical reactions by selectively binding to the DNA-binding domain of the androgen receptor (AR). This interaction inhibits the activity of the androgen receptor, thereby blocking its ability to regulate the expression of AR-responsive genes . The compound has an IC50 value of 0.34 μM for full-length human AR, indicating its high potency . VPC-14449 does not affect the activity of certain mutant forms of AR, such as Y594D and Q592D, but can inhibit the activity of Y594A and Q592A mutant AR at much higher concentrations .

Cellular Effects

VPC-14449 exerts significant effects on various types of cells and cellular processes. In prostate cancer cell lines such as LNCaP, C4-2, MR49F, and 22Rv1, VPC-14449 inhibits AR transcriptional activity and reduces cell viability in a dose-dependent manner . The compound also down-regulates the expression of AR-responsive genes in LNCaP cells without affecting the expression of genotoxin-responsive genes . Additionally, VPC-14449 suppresses the growth of androgen-sensitive LNCaP xenografts in mice, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of VPC-14449 involves its selective binding to the DNA-binding domain of the androgen receptor. This binding prevents the androgen receptor from interacting with chromatin and regulating the expression of target genes . By inhibiting AR activity, VPC-14449 effectively blocks the downstream signaling pathways that are essential for the proliferation and survival of androgen receptor-positive cancer cells . The compound’s inhibitory effect is comparable to that of enzalutamide, another well-known AR inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VPC-14449 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the androgen receptor for extended periods . Long-term studies in in vitro and in vivo models have shown that VPC-14449 can consistently suppress AR activity and reduce tumor growth without significant degradation . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .

Dosage Effects in Animal Models

The effects of VPC-14449 vary with different dosages in animal models. In nude mice bearing LNCaP xenografts, a dosage of 100 mg/kg administered intraperitoneally twice daily for four weeks effectively suppressed tumor growth and blocked serum PSA production without causing significant weight loss . Higher doses may result in increased toxicity and adverse effects, while lower doses may be less effective in inhibiting AR activity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

VPC-14449 is involved in metabolic pathways that regulate androgen receptor activity. The compound interacts with enzymes and cofactors that modulate its stability and efficacy . By inhibiting AR activity, VPC-14449 affects metabolic flux and alters the levels of metabolites associated with AR signaling pathways

Transport and Distribution

Within cells and tissues, VPC-14449 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively reach its target sites and exert its inhibitory effects on the androgen receptor . The localization and accumulation of VPC-14449 within cells may vary depending on the presence of other interacting molecules and the specific cellular environment .

Subcellular Localization

The subcellular localization of VPC-14449 plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with the DNA-binding domain of the androgen receptor . This nuclear localization is essential for VPC-14449 to effectively inhibit AR activity and block the expression of AR-responsive genes . Post-translational modifications and targeting signals may also influence the compound’s subcellular distribution and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VPC-14449 involves several steps, starting with the preparation of the core structure, which includes a morpholinyl thiazole compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired product. The process includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Morpholine Group: This is achieved through nucleophilic substitution reactions.

    Bromination: The introduction of bromine atoms is carried out using brominating agents under specific conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of VPC-14449 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

VPC-14449 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interaction with biological targets.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in appropriate solvents.

    Substitution: Halogenating agents for bromination, nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination would yield brominated derivatives, while oxidation might produce various oxidized forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Enzalutamide: Another inhibitor of the androgen receptor, but with a different mechanism of action.

    Bicalutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.

    Apalutamide: Similar to enzalutamide, used for the treatment of non-metastatic castration-resistant prostate cancer.

Uniqueness of VPC-14449

VPC-14449 is unique due to its high selectivity for the DNA-binding domain of the androgen receptor, which allows it to effectively inhibit receptor activity without affecting other cellular processes. This specificity makes it a valuable tool in prostate cancer research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLNRGRZOLVWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes VPC-14449 a promising candidate for prostate cancer therapy, especially in the context of resistance to existing treatments?

A1: VPC-14449 targets the DNA Binding Domain (DBD) of the androgen receptor (AR) []. This is significant because many prostate cancer treatments target the ligand-binding domain (LBD) of AR, and resistance to these treatments often involves AR splice variants that lack the LBD. By targeting the DBD, VPC-14449 offers a potential alternative mechanism to inhibit AR activity even in the presence of LBD-lacking variants. This approach could be particularly valuable in treating recurrent and metastatic prostate cancer, which frequently exhibit resistance to LBD-targeting therapies.

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